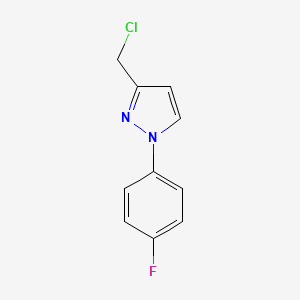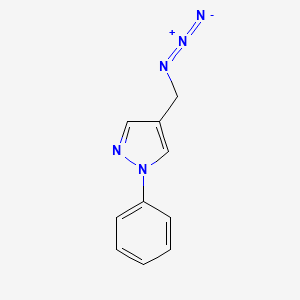
4-(azidomethyl)-1-phenyl-1H-pyrazole
Übersicht
Beschreibung
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information about the class of compounds it belongs to and its relevance in scientific research or industry.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the synthesis is carried out, and the yield of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would look at the reagents and conditions needed for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying the compound’s chemical reactivity.Wissenschaftliche Forschungsanwendungen
Antiproliferative and Anticancer Properties
4-(Azidomethyl)-1-phenyl-1H-pyrazole derivatives have been studied for their potential antiproliferative and anticancer activities. Research indicates that certain pyrazole Schiff bases, similar in structure to 4-(azidomethyl)-1-phenyl-1H-pyrazole, possess cytotoxic properties against cancer cell lines, such as the HeLa cancer cell line. These compounds have shown potential as bioactive agents in cancer treatment studies, suggesting their utility in developing new anticancer therapies (Şener et al., 2021).
Molecular Docking and Structural Analysis
Molecular docking studies on pyrazole derivatives reveal insights into their interactions with biological targets, which is crucial for drug design. The structural analysis of these compounds, including their electronic and spectroscopic properties, can inform their potential use in various biomedical applications. For example, the analysis of UV-Vis spectral data and density functional theory (DFT) calculations provide a deeper understanding of these compounds' electronic structures (Özkınalı et al., 2018).
Tuning Molecular/Electronic Structure for Biological Trials
The modification of pyrazole derivatives to tune their molecular and electronic structures has implications for their biological activity, particularly in cancer treatment. Studies have shown that changing specific substituents in these compounds can impact their absorption wavelengths and intensities, thereby influencing their biological efficacy against various cancer cell lines (Bustos et al., 2018).
Antibacterial and Antimicrobial Activities
Several pyrazole derivatives exhibit significant antibacterial and antimicrobial properties. Research on different pyrazole Schiff bases has demonstrated their effectiveness against various bacterial strains, including gram-negative and gram-positive bacteria, suggesting their potential use in developing new antimicrobial agents (Hamed et al., 2020).
Potential in Corrosion Inhibition
Pyrazole-based compounds have also been studied for their applications in corrosion inhibition. Their chemical structure allows them to act as effective inhibitors for metal corrosion, particularly in basic media. This property can be exploited in various industrial applications where metal preservation is crucial (Sayed et al., 2018).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also involve studying how to handle the compound safely.
Zukünftige Richtungen
This would involve looking at potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be developed.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
4-(azidomethyl)-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c11-14-12-6-9-7-13-15(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNYYHMMXPLFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-1-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Bromo-3-fluorophenyl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1526124.png)
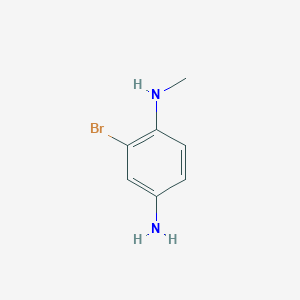
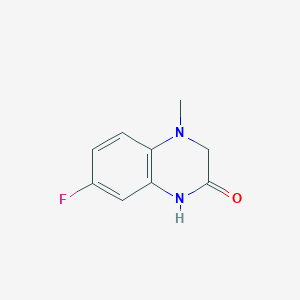
amine hydrochloride](/img/structure/B1526130.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride](/img/structure/B1526131.png)
![Methyl 3-[(chlorosulfonyl)(methyl)amino]propanoate](/img/structure/B1526134.png)

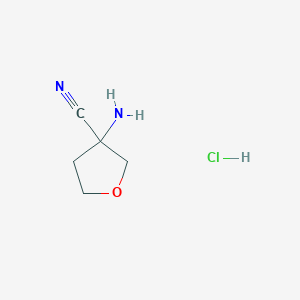

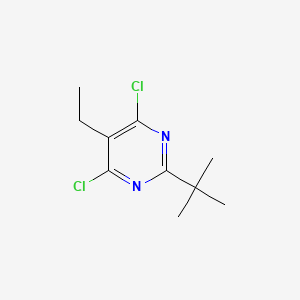
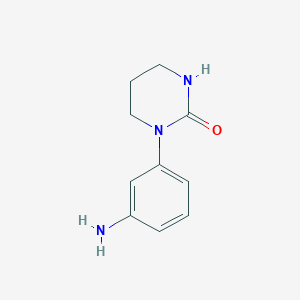
![Tert-butyl 3,9-diazabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1526144.png)
